2-叠氮基-N-(2-氯-4-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

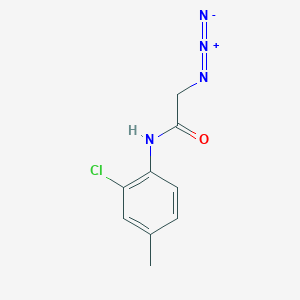

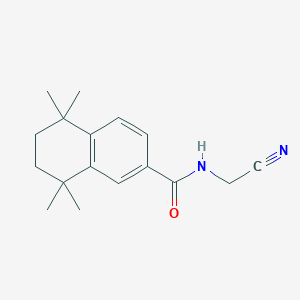

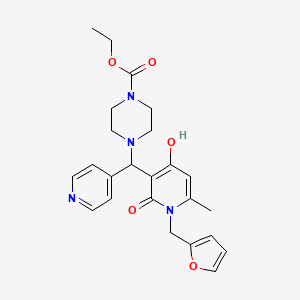

2-azido-N-(2-chloro-4-methylphenyl)acetamide is a biochemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the dissolution of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol/water (70:30). This mixture is then refluxed for 24 hours at 80°C. After the reaction is complete (as monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .Molecular Structure Analysis

The molecular structure of 2-azido-N-(2-chloro-4-methylphenyl)acetamide comprises three independent molecules. Two pairs of these molecules differ significantly in the rotational orientation of the azido group, while one pair has very similar conformations. The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) .Chemical Reactions Analysis

N-arylacetamides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azido-N-(2-chloro-4-methylphenyl)acetamide include a molecular weight of 224.65 and a molecular formula of C9H9ClN4O .科学研究应用

Synthesis of Various Heterocycles

Organic azides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, have been used in the synthesis of various heterocycles . These include five-membered ring systems with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Proteomics Research

2-azido-N-(2-chloro-4-methylphenyl)acetamide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.

Click Chemistry Reactions

Azides are used as selective fluorescence tagging probes for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product. The azide group in 2-azido-N-(2-chloro-4-methylphenyl)acetamide can react with alkynes to form a stable triazole ring, a reaction that is often used in the synthesis of drugs and other bioactive molecules.

Medicinal Chemistry

Azides have found valuable applications in medicinal chemistry . They are used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . These heterocycles are often found in pharmaceutical compounds due to their diverse biological activities.

Molecular Biology

In the field of molecular biology, azides are used in various applications . For example, they can be used in the labeling and detection of biomolecules, in the study of biological processes, and in the development of diagnostic assays.

Organic Synthesis

Azides are used as intermediates in organic synthesis . They can participate in a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition reactions, making them versatile tools in the synthesis of complex organic molecules.

属性

IUPAC Name |

2-azido-N-(2-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUOFMKTUNVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2-chloro-4-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2961965.png)

![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)

![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2961978.png)

![N-(2-isopropylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2961983.png)